4-(3,4-Dimethylphenoxy)piperidine
Overview
Description
“4-(3,4-Dimethylphenoxy)piperidine” is a compound with the CAS Number: 883531-73-5 . It has a molecular weight of 205.3 . The IUPAC name for this compound is this compound . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 . This provides a detailed representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil at room temperature . It has a molecular weight of 205.3 .Scientific Research Applications
1. Herbicide Toxicity and Environmental Impact
Research on 2,4-D, a compound structurally similar to 4-(3,4-Dimethylphenoxy)piperidine, has revealed insights into its toxicology and mutagenicity, emphasizing its widespread use in agriculture and potential environmental impact. The studies have demonstrated a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in non-target aquatic species, and the importance of molecular biology in understanding these effects (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Pharmacological Applications of Piperidine Alkaloids
Piperidine alkaloids, which share a core structure with this compound, have been recognized for their medicinal importance. These compounds have a broad range of therapeutic applications due to their diverse pharmacophores, suggesting potential areas for further research in drug development (Singh et al., 2021).
3. Chemistry and Bioactivity of Piperine Derivatives
Piperine, a bioactive compound found in black pepper, shares structural similarities with this compound. It demonstrates a wide range of physiological effects, including antimicrobial action and potential benefits for human health such as immunomodulatory, hepatoprotective, and antioxidant activities. These findings underline the therapeutic and preventive potential of Piper species and their derivatives against chronic disorders (Salehi et al., 2019).
4. Strategies for Synthesis of Spiropiperidines
Spiropiperidines, which include structural motifs related to this compound, have gained popularity in drug discovery due to their unique three-dimensional chemical space. The synthesis strategies of spiropiperidines have been extensively reviewed, highlighting their potential applications in medicinal chemistry and drug discovery projects (Griggs, Tape, & Clarke, 2018).
5. Laccases in Industrial and Biotechnological Applications
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic lignin compounds as well as environmental pollutants, have applications that extend into the treatment of industrial effluents. Their utility in detoxification, bioremediation, and as catalysts in various industries signifies the importance of enzymatic processes in environmental science and industrial applications (Couto & Herrera, 2006).
Safety and Hazards
Properties
IUPAC Name |
4-(3,4-dimethylphenoxy)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFODAAPLVSGBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609540 | |
Record name | 4-(3,4-Dimethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-73-5 | |
Record name | 4-(3,4-Dimethylphenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883531-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dimethylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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